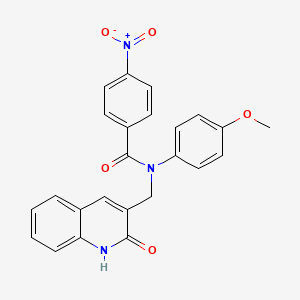
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide, also known as HNQ-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HNQ-1 is a member of the benzamide family of compounds and has been found to exhibit promising anticancer properties.
Mechanism of Action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide involves the inhibition of the proteasome pathway, which is responsible for the degradation of misfolded and damaged proteins in cells. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been found to inhibit the activity of the 20S proteasome, leading to the accumulation of misfolded and damaged proteins, which ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been found to exhibit a number of biochemical and physiological effects. Studies have shown that N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide can induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has also been found to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide is its potent anticancer properties. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been found to be effective against a variety of cancer cell lines, making it a promising candidate for further development as a cancer therapy. However, there are also limitations to the use of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide in lab experiments. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide. One area of research is the development of more efficient synthesis methods for N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide. Another area of research is the investigation of the potential side effects of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide and the development of strategies to mitigate these effects. Additionally, further studies are needed to investigate the potential of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide as a cancer therapy, including in vivo studies and clinical trials.
Synthesis Methods
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide involves a multistep process that begins with the reaction of 2-hydroxy-3-formylquinoline with 4-methoxyaniline to form the intermediate compound 2-((4-methoxyphenyl)amino)-3-formylquinoline. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base to form N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide exhibits potent anticancer properties and has the ability to induce apoptosis in cancer cells. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been found to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
N-(4-methoxyphenyl)-4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c1-32-21-12-10-19(11-13-21)26(24(29)16-6-8-20(9-7-16)27(30)31)15-18-14-17-4-2-3-5-22(17)25-23(18)28/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSCQMNEFOPLLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-nitro-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

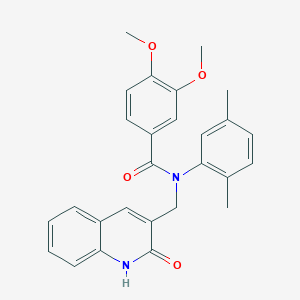
![3-(2-chlorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714567.png)
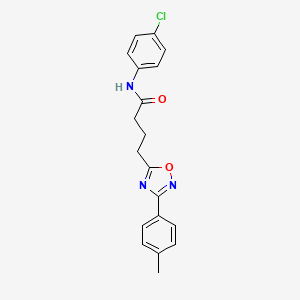
![ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate](/img/structure/B7714600.png)
![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide](/img/structure/B7714601.png)

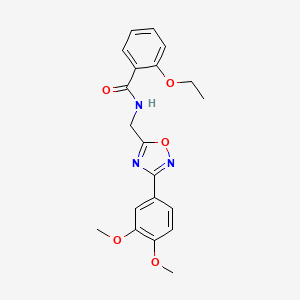



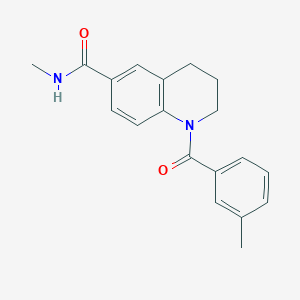

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7714655.png)
![3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7714663.png)